molecular formula C22H16N2O B537185 Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)

Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)

Cat. No. B537185
M. Wt: 324.4 g/mol
InChI Key: LENALXRGKSPEKI-ZIOPAAQOSA-N
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Description

NiCur is an inhibitor of CBP Histone Acetyltransferase which downregulates p53 activation and facilitates methylation at lysine 27 on histone H3.

Scientific Research Applications

Crystal and Molecular Docking Studies

Benzonitrile derivatives like 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile have been studied for their anticancer properties. A study involving crystal structure determination and molecular docking with focal adhesion kinase (FAK) domain showed that these compounds exhibit significant bacterial inhibition at lower to moderate concentrations, indicating their potential as pharmaceutical agents (Kiran et al., 2018).

Rearrangements in Aromatic Nitrile Oxides

Research on nitrile imines, nitrile oxides, and nitrile ylides, which are used in 1,3-dipolar cycloaddition reactions, reveals potential rearrangements in aromatic 1,3-dipoles. This can lead to ring expansion to cycloheptatetraene derivatives, mimicking phenylcarbenes. Such rearrangements can occur in both singlet ground states and triplet excited states, accelerating with specific substitutions on phenyl moieties (Marchais et al., 2020).

Synthesis of Pyrimidine Annelated Heterocycles

Benzonitrile derivatives have been used in the synthesis of pyrimidine annelated heterocycles. Specifically, compounds such as 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil were treated with bromine and other reagents to yield various heterocyclic compounds. This demonstrates the utility of benzonitrile derivatives in complex organic syntheses (Majumdar et al., 2001).

Oxime Formation and 1,3-Dipolar Cycloadditions

In studies focusing on benzonitrile oxide reactions, it was found that these compounds participate in 1,3-dipolar cycloaddition reactions, leading to the formation of oximes. This research helps in understanding the mechanisms of such reactions, which are significant in synthetic organic chemistry (Baran & Mayr, 1989).

Novel Catalysts in Aziridine and Sulfur Diimide Reactions

Benzonitrile derivatives have been used as catalysts for cyclization reactions between aziridines and sulfur diimides, yielding imidazolidinethiones. This showcases their potential in catalyzing unique chemical reactions (Baeg & Alper, 1994).

Applications in Polymer Science

Benzonitrile derivatives have been employed in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. These polymers demonstrate good thermal stability and solubility, indicating their potential use in high-performance materials (Yu, Cai, & Wang, 2009).

properties

Product Name

Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

3,3'-((1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methaneylylidene))dibenzonitrile

InChI

InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+

InChI Key

LENALXRGKSPEKI-ZIOPAAQOSA-N

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1

SMILES

O=C(/C(CCC/1)=C/C2=CC(C#N)=CC=C2)C1=C\C3=CC(C#N)=CC=C3

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NiCur

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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